4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
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Overview
Description
4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is a complex organic compound with the molecular formula C31H40O5. This compound is known for its unique structural features, which include a propylcyclohexyl group and an acryloyloxyhexyl group attached to a benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-(trans-4-Propylcyclohexyl)phenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial methods may employ more efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. Additionally, the compound’s interaction with biological targets may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(methacryloyloxy)hexyl)oxy)benzoate
- 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(butyryloxy)hexyl)oxy)benzoate
- 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acetyloxy)hexyl)oxy)benzoate
Uniqueness
What sets 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and physical properties. The presence of both the propylcyclohexyl and acryloyloxyhexyl groups allows for versatile applications in both organic synthesis and material science .
Properties
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O5/c1-3-9-24-10-12-25(13-11-24)26-14-20-29(21-15-26)36-31(33)27-16-18-28(19-17-27)34-22-7-5-6-8-23-35-30(32)4-2/h4,14-21,24-25H,2-3,5-13,22-23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCRSTBFFALONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182311-45-1 |
Source
|
Record name | 4-(6-Acryloyloxyhexyloxy)-benzoesäure (4-(trans-4-propylcycl ohexyl)-phenylester) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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